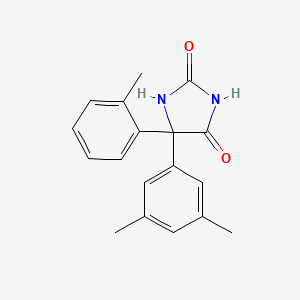

5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(3,5-dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-11-8-12(2)10-14(9-11)18(16(21)19-17(22)20-18)15-7-5-4-6-13(15)3/h4-10H,1-3H3,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOOZNUVCKFFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(C(=O)NC(=O)N2)C3=CC(=CC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione, identified by CAS number 2060032-14-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of 5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione is , with a molecular weight of 294.3 g/mol. The structure features two aromatic rings that may contribute to its biological activity.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of imidazolidine derivatives have been explored in several studies. For instance, compounds similar to 5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione were tested against various cancer cell lines (e.g., HeLa and U87). These studies typically measure the half-maximal inhibitory concentration (IC50), indicating the potency of the compound in inducing cell death.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione | HeLa | TBD |

| Other Analog | HeLa | 97.3 - 205.7 |

| Other Analog | U87 | TBD |

The results from related compounds suggest that modifications to the imidazolidine structure can lead to varying degrees of cytotoxicity .

The proposed mechanisms through which imidazolidine derivatives exert their cytotoxic effects include:

- Induction of Apoptosis : Many imidazolidinones promote apoptosis in cancer cells through mitochondrial pathways.

- Inhibition of Proliferation : These compounds may disrupt cell cycle progression in cancerous cells.

- Targeting Specific Enzymes : Certain derivatives have been shown to inhibit enzymes critical for tumor growth and survival.

Study on Cytotoxic Effects

In a study evaluating the cytotoxic effects of related compounds on normal (EUFA30) and cancerous (HeLa) cell lines, it was noted that some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in enhancing selectivity and potency .

Antiviral Efficacy Assessment

Another investigation focused on the antiviral properties of imidazolidinones demonstrated their effectiveness against drug-resistant strains of HIV. The study emphasized the ongoing development of new analogs with improved efficacy and reduced side effects .

Scientific Research Applications

Pharmacological Significance

The compound is recognized for its potential in medicinal chemistry due to its structural similarities to known bioactive molecules. Its imidazolidine-2,4-dione core provides a scaffold that can be modified for enhanced biological activity. Research indicates that compounds with similar structures exhibit a range of pharmacological properties, including:

- Antimicrobial Activity : Compounds derived from imidazolidine have been shown to possess significant antibacterial properties. Studies suggest that modifications to the phenyl substituents can enhance their efficacy against various bacterial strains .

- Anticancer Properties : The imidazolidine framework has been associated with anticancer activity. Research into structurally related compounds has revealed mechanisms of action involving apoptosis induction and cell cycle arrest in cancer cells .

- Anti-inflammatory Effects : Some derivatives of imidazolidine have demonstrated anti-inflammatory activity, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Therapeutic Applications

The therapeutic applications of 5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione are still under investigation, but potential areas include:

- Antibiotic Development : Given its antimicrobial properties, this compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains.

- Cancer Treatment : The anticancer potential suggests that derivatives could be explored as candidates for cancer therapies, particularly for tumors resistant to conventional treatments.

- Anti-inflammatory Drugs : The anti-inflammatory properties may allow for the development of new treatments for chronic inflammatory diseases.

Structural Characteristics

The unique structural features of 5-(3,5-Dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione contribute significantly to its biological activity:

- Molecular Structure : The compound contains two bulky dimethyl and methyl phenyl groups that influence its lipophilicity and interaction with biological targets.

- Hydrogen Bonding : The presence of hydrogen bond donors and acceptors in the structure enhances its ability to interact with biological macromolecules such as proteins and nucleic acids .

Case Studies and Research Findings

Several studies have investigated the biological activities of similar compounds:

- A study highlighted the antimicrobial efficacy of imidazolidine derivatives against Staphylococcus aureus, indicating that modifications can lead to significant improvements in Minimum Inhibitory Concentration (MIC) values .

- Another research effort focused on the anticancer properties of related compounds, demonstrating their ability to induce apoptosis in various cancer cell lines through specific signaling pathways .

Comparison with Similar Compounds

a) 5-((Dimethylamino)methylene)-3-(4-(trifluoromethyl)phenyl)imidazolidine-2,4-dione (19a)

- Substituents: A trifluoromethylphenyl group at position 3 and a dimethylaminomethylene group at position 3.

- Synthesis : Yield of 47.7% via condensation reactions, as reported in Molecules (2013) .

- Molecular Weight : ESI-MS m/z 277.1 [M+H]+ .

b) 5-((Dimethylamino)methylene)-3-(4-fluorophenyl)imidazolidine-2,4-dione (19b)

- Substituents : A fluorophenyl group at position 3.

- Synthesis : Higher yield (52.4%) compared to 19a, suggesting fluorinated aryl groups may enhance reaction efficiency .

- Molecular Weight : ESI-MS m/z 227.1 [M+H]+ .

Key Differences :

- The target compound lacks the dimethylaminomethylene group present in 19a and 19b, instead featuring two methyl-substituted phenyl groups. This substitution pattern likely increases steric bulk and lipophilicity compared to the electron-withdrawing trifluoromethyl or fluorine groups in 19a and 19b.

- The absence of a trifluoromethyl group may reduce metabolic stability but improve solubility due to decreased electron-withdrawing effects.

Physicochemical Properties

The target compound’s methyl groups likely enhance membrane permeability compared to 19a and 19b, which contain polar substituents. However, this may come at the cost of reduced aqueous solubility.

Pharmacological and Stability Considerations

- 19a and 19b: The trifluoromethyl and fluorine groups in these analogs may improve resistance to oxidative metabolism, extending half-life in vivo.

- Target Compound : The dual methylphenyl groups could stabilize π-π stacking interactions in hydrophobic binding pockets, making it advantageous for central nervous system (CNS) targets where lipophilicity is critical.

- Solid-State Stability: A related patent (EP Bulletin, 2023) describes solid forms of a cyclopropyl-piperazinyl imidazolidine-2,4-dione derivative, emphasizing crystalline stability .

Q & A

Basic Question: What are the standard synthetic routes for 5-(3,5-dimethylphenyl)-5-(2-methylphenyl)imidazolidine-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of imidazolidine-2,4-dione derivatives typically involves cyclization reactions using substituted phenyl precursors. For example, hydantoin derivatives are synthesized via condensation of substituted phenylglycines with carbonyl compounds under acidic or basic conditions . Optimizing reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical. Evidence from analogous compounds suggests refluxing in DMF-acetic acid mixtures (1:2 v/v) with sodium acetate as a base can improve yields . Monitoring via TLC or HPLC ensures reaction completion. For sterically hindered derivatives like the title compound, prolonged reflux (6–8 hours) and stepwise addition of reagents may mitigate side reactions .

Basic Question: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign signals based on coupling constants and integration ratios. For example, the imidazolidine-dione ring protons typically resonate at δ 4.5–5.5 ppm, while aromatic protons from dimethylphenyl groups appear as multiplets at δ 6.8–7.5 ppm .

- UPLC-MS/HRMS : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns. A C18 column with acetonitrile-water gradients (0.1% formic acid) provides optimal resolution .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen-bonded dimers, as seen in sulfonylated derivatives) .

Basic Question: How can researchers design preliminary biological activity screens for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Test against targets like aldose reductase (diabetic complications) or fatty acid amide hydrolase (neuropathic pain) using fluorometric or colorimetric substrates .

- Antimicrobial Screening : Use agar dilution or microbroth dilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Cytotoxicity Assays : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 µM .

Advanced Question: How can structure-activity relationship (SAR) studies be systematically conducted for derivatives of this compound?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with halogen (Cl, F), methoxy, or trifluoromethyl groups at the 3,5-dimethylphenyl or 2-methylphenyl positions. Compare bioactivity trends (e.g., electron-withdrawing groups enhance enzyme inhibition) .

- 3D-QSAR Modeling : Use software like Schrödinger or MOE to correlate molecular descriptors (logP, polar surface area) with activity data. Validate models with leave-one-out cross-validation .

- Crystallographic Data : Map steric/electronic effects of substituents on binding pocket interactions (e.g., π-π stacking with phenylalanine residues in enzyme targets) .

Advanced Question: What computational strategies can predict synthetic pathways or reaction intermediates for novel derivatives?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical calculations (DFT or ab initio) to model transition states and intermediates. Tools like Gaussian or ORCA optimize geometries and calculate activation energies .

- Machine Learning : Train models on reaction databases (Reaxys, SciFinder) to predict feasible pathways. Features include solvent polarity, temperature, and catalyst compatibility .

- Retrosynthetic Analysis : Use open-source platforms (e.g., ASKCOS) to deconstruct the target molecule into commercially available precursors .

Advanced Question: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell passage numbers) to rule out variability .

- Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended interactions .

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) and apply statistical tools (ANOVA, principal component analysis) to identify confounding variables .

Advanced Question: What experimental approaches elucidate the compound’s solid-state behavior for formulation development?

Methodological Answer:

- Polymorph Screening : Use solvent evaporation or slurry crystallization in varied solvents (ethanol, acetonitrile) to identify stable crystalline forms .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (C–H⋯O, N–H⋯F) from X-ray data to predict solubility and stability .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase transitions under controlled humidity (25°C, 0–90% RH) .

Advanced Question: How can researchers mitigate safety risks during laboratory-scale synthesis?

Methodological Answer:

- Hazard Assessment : Review SDS of precursors (e.g., sulfonyl chlorides) for reactivity (hydrolysis, exothermicity) .

- Engineering Controls : Use Schlenk lines for air-sensitive steps and fume hoods with HEPA filters for volatile reagents (DMF, acetic acid) .

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.